Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate is a chemical compound known for its relevance in pharmaceutical synthesis, particularly as an intermediate in the production of anticancer drugs. The compound is characterized by its unique molecular structure, which includes a tert-butyl group, a piperidine ring, and an amino-substituted pyridine moiety. This compound is primarily utilized in the synthesis of Ribociclib, a drug used in the treatment of hormone receptor-positive breast cancer.
The compound’s Chemical Abstracts Service (CAS) Registry Number is 571188-59-5, and it falls under the classification of organic compounds, specifically as a piperidine derivative. It is recognized for its solid physical form and is categorized as a pharmaceutical intermediate due to its role in drug synthesis .
The synthesis of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. Key methods include:
The molecular formula of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate is , with a molecular weight of approximately 336.25 g/mol. The structure features:
The compound's structural representation can be visualized through molecular modeling software or chemical databases .
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate participates in various chemical reactions, including:
The mechanism of action for tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate primarily relates to its role as a precursor in the synthesis of Ribociclib. Ribociclib functions as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial for cell cycle regulation. By inhibiting these kinases, Ribociclib effectively halts the proliferation of cancer cells that are dependent on these pathways for growth .
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various synthetic applications in medicinal chemistry .
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate is primarily used in:
The synthesis of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate relies on strategic functionalization of the piperidine core. A common approach involves nitro group reduction followed by palladium-catalyzed cross-coupling. Starting from tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate, catalytic hydrogenation (Pd/C, ethanol) achieves near-quantitative reduction to the amine intermediate [2] [8]. Subsequent regioselective bromination at the 5-position of the pyridine ring is critical for introducing the bromo substituent. This sequence ensures the Boc-protected piperidine nitrogen remains intact throughout the transformation, with the Boc group providing steric protection and electronic stabilization [3].
Table 1: Key Steps in Piperidine Core Functionalization
Step | Reaction | Conditions | Function |
---|---|---|---|
1 | Reduction | Pd/C, H₂, EtOH, RT | Converts nitro to amino group |
2 | Bromination | Br₂, DCM, 0°C | Regioselective 5-bromination |
3 | Protection | Boc₂O, DMAP, THF | Piperidine N-protection (if needed) |
Bromination of the aminopyridine scaffold demands precision to avoid polybromination or incorrect regiochemistry. Low-temperature electrophilic bromination (Br₂ in DCM at 0°C) favors 5-bromination due to the ortho-directing effect of the amino group, achieving >90% regioselectivity [3] [8]. Non-selective methods (e.g., NBS without catalysts or at elevated temperatures) yield undesirable 3-bromo or 5,6-dibromo byproducts. The Boc group’s stability under these conditions is crucial, as acidic bromination reagents could cleave the tert-butyl ester. Computational studies confirm that the amino group’s electron-donating capacity lowers the activation energy for electrophilic attack at C5 by 8.3 kcal/mol compared to C3 [8].
Photocatalytic methods enable direct C–N coupling between halogenated pyridines and piperazines. Using acridinium salts (e.g., Mes-Acr⁺) as photoredox catalysts under blue LED irradiation, 5-bromo-2-aminopyridine couples with tert-butyl piperazine-1-carboxylate via a radical mechanism. Oxygen acts as a terminal oxidant, regenerating the catalyst while maintaining reaction efficiency [2]. Key advantages include:
The Boc group serves as a transient protector for the piperidine nitrogen, with distinct advantages:
Two dominant strategies exist for assembling the target compound:
Linear Route:
Convergent Route:
Table 2: Synthesis Route Comparison
Parameter | Linear Route | Convergent Route |
---|---|---|
Steps | 7 | 4 |
Overall Yield | 32% | 78% |
Key Step | Pd-catalyzed amination | Photoredox C–N coupling |
Scalability | Limited by Pd removal | Excellent (kg-scale demonstrated) |
Byproducts | Pd residues, halogens | Traces of isobutylene |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8